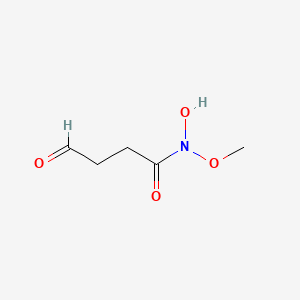
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that features a benzylidene group, a methoxy group, and an oxazole ring
Preparation Methods
The synthesis of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzylidene and methoxy groups. One common synthetic route involves the reaction of 2-phenyl-1,3-oxazol-5(4H)-one with 4-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative. The benzyloxy group can be introduced through a subsequent reaction with benzyl bromide under basic conditions .
Chemical Reactions Analysis
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylidene group to a benzyl group.
Substitution: The methoxy and benzyloxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The benzylidene group can participate in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: This compound shares structural similarities but may differ in the position or type of substituents.
This compound: Another similar compound with variations in the oxazole ring or benzylidene group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
32884-24-5 |
|---|---|
Molecular Formula |
C24H19NO4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-methoxy-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H19NO4/c1-27-20-13-12-19(22(15-20)28-16-17-8-4-2-5-9-17)14-21-24(26)29-23(25-21)18-10-6-3-7-11-18/h2-15H,16H2,1H3/b21-14- |
InChI Key |
CBEAZKUTRQYCPU-STZFKDTASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



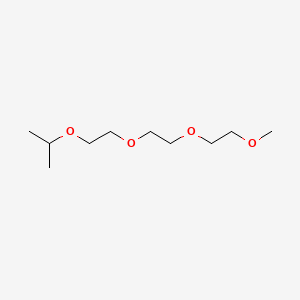
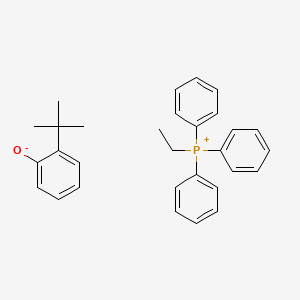
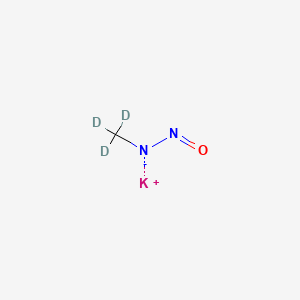

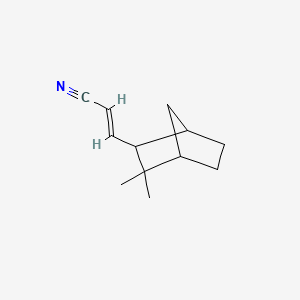
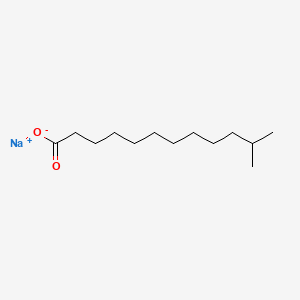
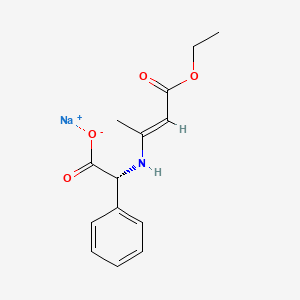
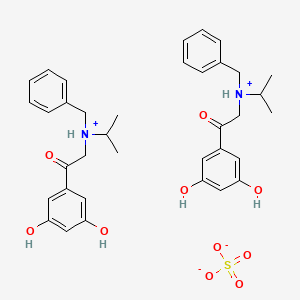
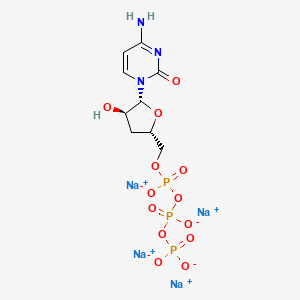


![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)
